molecular formula C28H30N2O4S2 B15006338 2,5-Bis[4-(cyclopentyloxy)-3-methoxyphenyl][1,3]thiazolo[5,4-d][1,3]thiazole

2,5-Bis[4-(cyclopentyloxy)-3-methoxyphenyl][1,3]thiazolo[5,4-d][1,3]thiazole

Cat. No.: B15006338
M. Wt: 522.7 g/mol
InChI Key: DJTHRKXPUQMSQK-UHFFFAOYSA-N
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Description

BIS[4-(CYCLOPENTYLOXY)-3-METHOXYPHENYL]-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE is a complex organic compound featuring a thiazole ring, which is a heterocyclic structure containing both sulfur and nitrogen atoms. This compound is part of a broader class of thiazole derivatives known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

The synthesis of BIS[4-(CYCLOPENTYLOXY)-3-METHOXYPHENYL]-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE typically involves the cyclization of thioamides with appropriate aromatic aldehydes under oxidative conditions. One common method is the Jacobsen cyclization, which uses aqueous potassium ferricyanide as an oxidant . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

BIS[4-(CYCLOPENTYLOXY)-3-METHOXYPHENYL]-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE undergoes various chemical reactions, including:

Scientific Research Applications

BIS[4-(CYCLOPENTYLOXY)-3-METHOXYPHENYL]-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE has several scientific research applications:

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives such as:

BIS[4-(CYCLOPENTYLOXY)-3-METHOXYPHENYL]-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE stands out due to its unique combination of cyclopentyloxy and methoxy substituents, which enhance its solubility and biological activity.

Properties

Molecular Formula

C28H30N2O4S2

Molecular Weight

522.7 g/mol

IUPAC Name

2,5-bis(4-cyclopentyloxy-3-methoxyphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole

InChI

InChI=1S/C28H30N2O4S2/c1-31-23-15-17(11-13-21(23)33-19-7-3-4-8-19)25-29-27-28(35-25)30-26(36-27)18-12-14-22(24(16-18)32-2)34-20-9-5-6-10-20/h11-16,19-20H,3-10H2,1-2H3

InChI Key

DJTHRKXPUQMSQK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=NC3=C(S2)N=C(S3)C4=CC(=C(C=C4)OC5CCCC5)OC)OC6CCCC6

Origin of Product

United States

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